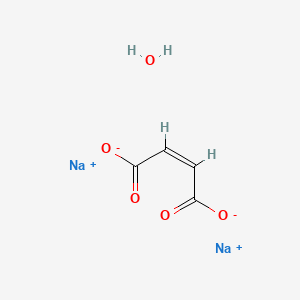
2,4,5-Trifluoroanisole
Übersicht
Beschreibung
2,4,5-Trifluoroanisole is an organic compound with the linear formula C7H5F3O . It has a molecular weight of 162.112 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluoroanisole is represented by the linear formula C7H5F3O . It has a molecular weight of 162.112 .Wissenschaftliche Forschungsanwendungen
Synthesis of Synthetic Intermediates
2,4,5-Trifluoroanisole plays a crucial role in the synthesis of various synthetic intermediates. It has been used in the continuous microflow process for synthesizing 2,4,5-trifluorobromobenzene, a valuable intermediate in the pharmaceutical industry. This process involves the diazotization reaction of 2,4,5-trifluoroaniline, producing 2,4,5-trifluorophenyl diazonium salts, which are then converted to 2,4,5-trifluorobromobenzene (Deng et al., 2017). Similarly, 2,4,5-trifluoroanisole has been used in the microflow synthesis of 2,4,5-trifluorobenzoic acid, a compound with significant applications in pharmaceuticals and material science (Deng et al., 2015).
Structural and Conformational Studies
The rotational spectra of trifluoroanisole and its isotopologues have been measured, revealing a perpendicular conformation of the CF3 group relative to the phenyl ring. These studies provide valuable insights into the molecular structure and dynamics of trifluoroanisole, which is crucial for understanding its chemical behavior and interactions (Kang et al., 2014).
Electrophilicity in Sigma-Complexation Processes
Research on the kinetics of sigma-complexation of various compounds, including 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, highlights the role of 2,4,5-trifluoroanisole derivatives in understanding the reactivity and stability of certain chemical species. This knowledge is fundamental for designing more efficient chemical reactions in organic synthesis (El Guesmi et al., 2008).
Impact on Fluorination and Drug Design
The study of anisole and fluoroanisoles, including 2,4,5-trifluoroanisole, reveals their distinct conformational preferences and the impact of fluorination on physicochemical and pharmacokinetic properties. This research is particularly relevant in drug design, where fluorination can significantly alter the behavior of molecular compounds (Xing et al., 2015).
Use in Fuel Cell Membranes
Innovative materials like 2,4,5-trifluoroimidazole impregnated Nafion, which includes 2,4,5-trifluoroanisole derivatives, have been proposed for high-temperature, water-free membranes in proton-exchange membrane fuel cells. This demonstrates the potential of 2,4,5-trifluoroanisole in advancing renewable energy technologies (Deng, Molinero, & Goddard, 2004).
Eigenschaften
IUPAC Name |
1,2,4-trifluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYXLDSRLNRAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407750 | |
| Record name | 2,4,5-TRIFLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoroanisole | |
CAS RN |
5006-38-2 | |
| Record name | 2,4,5-TRIFLUOROANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)





![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
